Clocapramine

Vue d'ensemble

Description

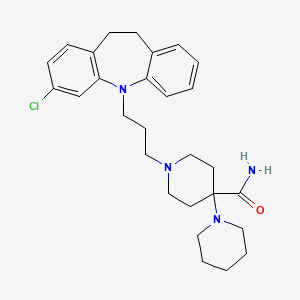

La clocapramine, également connue sous le nom de 3-chlorocarpipramine, est un antipsychotique atypique appartenant à la classe des iminostilbènes. Elle a été introduite au Japon en 1974 par Yoshitomi pour le traitement de la schizophrénie. En plus de son utilisation principale dans le traitement des psychoses, la this compound a également été utilisée pour augmenter les antidépresseurs dans le traitement de l'anxiété et des paniques .

Méthodes De Préparation

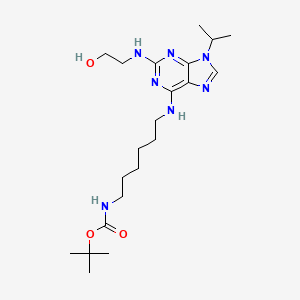

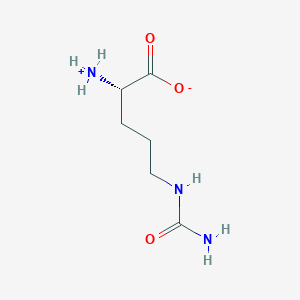

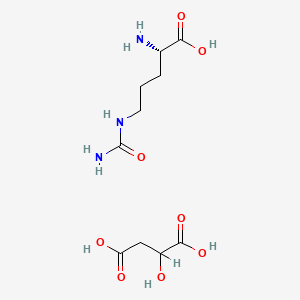

Voies de synthèse et conditions de réaction : La synthèse de la clocapramine implique la réaction de la 3-chloro-10,11-dihydro-5H-dibenz[b,f]azépine avec la 1-(3-chloropropyl)-4-pipéridin-1-ylpipéridine-4-carboxamide. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et une base comme le carbonate de potassium (K2CO3) en conditions de reflux .

Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. L'utilisation de systèmes automatisés et de chromatographie liquide haute performance (HPLC) est courante dans la production industrielle de la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La clocapramine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former ses dérivés N-oxydes correspondants.

Réduction : La réduction de la this compound peut conduire à la formation de ses dérivés aminés réduits.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Dérivés N-oxydes.

Réduction : Dérivés aminés réduits.

Substitution : Dérivés substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé de référence dans l'étude des dérivés des iminostilbènes et de leurs propriétés chimiques.

Biologie : Investigée pour ses effets sur les récepteurs des neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Principalement utilisée dans le traitement de la schizophrénie et comme adjuvant dans le traitement de l'anxiété et des troubles paniques.

Industrie : Employée dans le développement de nouveaux médicaments antipsychotiques et dans la recherche pharmacologique .

5. Mécanisme d'action

La this compound agit comme un antagoniste des récepteurs de la dopamine D2, de la sérotonine 5-HT2A, de l'alpha-1 adrénergique et de l'alpha-2 adrénergique. Elle n'inhibe pas la recapture de la sérotonine ou de la norépinéphrine. L'affinité de la this compound pour le récepteur 5-HT2A est supérieure à celle pour le récepteur D2, ce qui contribue à son profil antipsychotique atypique. Le composé présente également une affinité pour le récepteur sigma-1 (SIGMAR1), ce qui pourrait jouer un rôle dans ses effets thérapeutiques .

Composés similaires :

Carpipramine : Un autre dérivé de l'iminostilbène avec des propriétés antipsychotiques.

Mosapramine : Antipsychotique atypique avec un mécanisme d'action similaire.

Penfluridol : Un antipsychotique typique avec un profil de récepteur différent.

Comparaison : La this compound est unique en raison de sa plus grande affinité pour le récepteur 5-HT2A par rapport au récepteur D2, ce qui entraîne une moindre propension à induire des symptômes extrapyramidaux. Cela la distingue des antipsychotiques typiques comme le penfluridol. Comparée à d'autres antipsychotiques atypiques comme la mosapramine, la this compound a un profil de liaison aux récepteurs et des effets thérapeutiques distincts .

Applications De Recherche Scientifique

Clocapramine has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of iminostilbene derivatives and their chemical properties.

Biology: Investigated for its effects on neurotransmitter receptors and its potential neuroprotective properties.

Medicine: Primarily used in the treatment of schizophrenia and as an adjunct in the treatment of anxiety and panic disorders.

Industry: Employed in the development of new antipsychotic drugs and in pharmacological research .

Mécanisme D'action

Clocapramine acts as an antagonist of the dopamine D2, serotonin 5-HT2A, alpha-1 adrenergic, and alpha-2 adrenergic receptors. It does not inhibit the reuptake of serotonin or norepinephrine. This compound’s affinity for the 5-HT2A receptor is greater than that for the D2 receptor, which contributes to its atypical antipsychotic profile. The compound also shows affinity for the sigma-1 receptor (SIGMAR1), which may play a role in its therapeutic effects .

Comparaison Avec Des Composés Similaires

Carpipramine: Another iminostilbene derivative with antipsychotic properties.

Mosapramine: Atypical antipsychotic with a similar mechanism of action.

Penfluridol: A typical antipsychotic with a different receptor profile.

Comparison: Clocapramine is unique in its higher affinity for the 5-HT2A receptor compared to the D2 receptor, which results in a lower propensity for inducing extrapyramidal symptoms. This distinguishes it from typical antipsychotics like penfluridol. Compared to other atypical antipsychotics like mosapramine, this compound has a distinct receptor binding profile and therapeutic effects .

Propriétés

IUPAC Name |

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClN4O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKXHSIKKNOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28058-62-0 (di-hydrochloride), 65016-29-7 (di-hydrochloride monohydrate) | |

| Record name | Clocapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1057749 | |

| Record name | Clocapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47739-98-0, 28058-62-0 | |

| Record name | Clocapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47739-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047739980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clocapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EEL1GB72K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

181-183 | |

| Record name | Clocapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

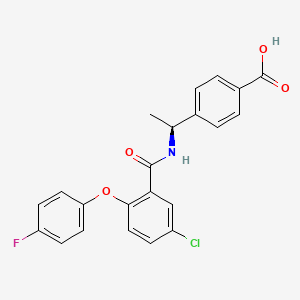

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

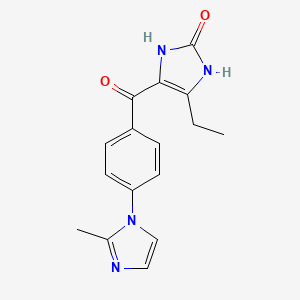

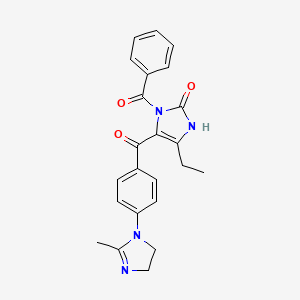

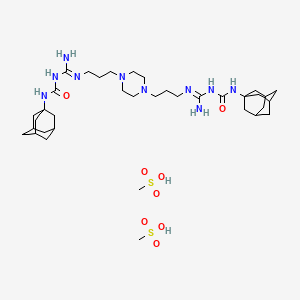

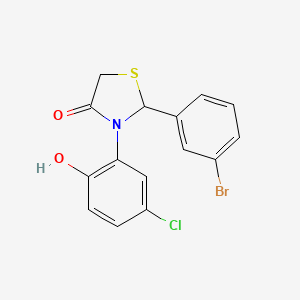

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)